molecular formula C12H21BrO3 B8515762 10-Bromo-9-oxodecyl acetate CAS No. 89102-40-9

10-Bromo-9-oxodecyl acetate

Cat. No. B8515762
M. Wt: 293.20 g/mol
InChI Key: WSCNJHWZOOVLLJ-UHFFFAOYSA-N
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Patent
US04812470

Procedure details

9-Acetoxynonanoyl chloride (4.0 g, 17 mmol) was slowly added to a solution of diazomethane (40 mmol) in ether (100 ml) at 0° C. After 1 h at 0° C. concentrated hydrobromic acid (20 ml) was added. After 1 h at 20° C. the ether was separated, dried (MgSO4), and evaporated under reduced pressure to give 10-bromo-9-oxodecyl acetate as a yellow oil (4.4 g 88%); δH (CDCl3) 4.0 (2H, t, O), 3.8 (2H, s, CH2Br), 2.6 (2H, t, CH2CO), 2.0 (3H, s, OAC), 1.1-1.8 (12H, m, (CH2)6).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13](Cl)=[O:14])(=[O:3])[CH3:2].[N+](=[CH2:18])=[N-].[BrH:19]>CCOCC>[C:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13](=[O:14])[CH2:18][Br:19])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)OCCCCCCCCC(=O)Cl
Name
Quantity
40 mmol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 h at 20° C. the ether was separated
Duration
1 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCCCCCCCC(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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